3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in various fields of chemistry and pharmacology. This compound features a triazolone ring fused with a cyclopentene moiety, which imparts unique chemical and physical properties.
Scientific Research Applications
3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopent-3-en-1-ylamine with 1,4-dimethyl-1,2,4-triazol-5-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: The triazolone ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds .
Mechanism of Action
The mechanism of action of 3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazolone ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopentene moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-en-1-ylamine: A precursor in the synthesis of the target compound.
1,4-Dimethyl-1,2,4-triazol-5-one: Another precursor used in the synthesis.
Terpenylic acid analogues: Compounds with similar structural features and chemical properties.
Uniqueness
3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combined triazolone and cyclopentene structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-cyclopent-3-en-1-yl-2,4-dimethyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-8(7-5-3-4-6-7)10-12(2)9(11)13/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKABQCVERTZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2CC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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